Bicyclo[5.1.0]octan-4-ol can be synthesized from various precursors through cyclization reactions. It belongs to the class of bicyclic compounds, specifically those with a [5.1.0] ring system, which indicates the arrangement of carbon atoms in the bicyclic structure. The IUPAC name for this compound is 2'-methylspiro[3-oxabicyclo[5.1.0]octane-4,4'-oxane], highlighting its structural features and functional groups.
The synthesis of bicyclo[5.1.0]octan-4-ol typically involves several methods, including:
These methods require optimization of reaction parameters such as temperature, pressure, and concentration to maximize product yield while minimizing by-products .
Bicyclo[5.1.0]octan-4-ol has a complex molecular structure that can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C12H20O2 |
Molecular Weight | 196.29 g/mol |
IUPAC Name | 2'-methylspiro[3-oxabicyclo[5.1.0]octane-4,4'-oxane] |
InChI | InChI=1S/C12H20O2/c1-9-11(10)8-14-12/h9-11H,2-8H2,1H3 |
InChI Key | TWGLFMXKAPXXFW-UHFFFAOYSA-N |
Canonical SMILES | CC1CC2(CCC3CC3CO2)CCO1 |
The structure features a hydroxyl group at the 4-position, contributing to its reactivity and potential biological activity .
Bicyclo[5.1.0]octan-4-ol participates in various chemical reactions:
These reactions are critical for modifying the compound's structure and enhancing its utility in synthetic applications .
The mechanism of action for bicyclo[5.1.0]octan-4-ol primarily revolves around its reactivity due to the strained bicyclic structure:
The specific pathways depend on the reaction conditions and the nature of the reagents involved .
Bicyclo[5.1.0]octan-4-ol exhibits several notable physical and chemical properties:
These properties influence its behavior in various chemical processes and applications .
Bicyclo[5.1.0]octan-4-ol has several applications across different scientific fields:
Research continues to explore new applications and modifications of this compound to enhance its utility in various domains .
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8